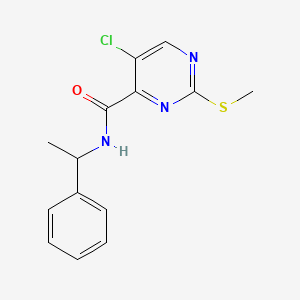

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide

Description

5-Chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a chlorine atom at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety substituted with a 1-phenylethyl group. The 1-phenylethyl group may enhance lipophilicity and target binding in hydrophobic environments, a feature observed in related pyridine derivatives with antimicrobial properties .

Properties

IUPAC Name |

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3OS/c1-9(10-6-4-3-5-7-10)17-13(19)12-11(15)8-16-14(18-12)20-2/h3-9H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPNUUVCTOFSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis begins with 2,4,5-trichloropyrimidine (1), a trihalogenated pyrimidine offering three sites for selective functionalization. This compound is commercially available or synthesized via cyclization of β-keto esters with urea under acidic conditions.

Regioselective Substitution at Position 2

Treatment of 1 with sodium methanethiolate (NaSMe) in anhydrous DMF at 80°C facilitates nucleophilic aromatic substitution (S$$_N$$Ar) at position 2, yielding 2-chloro-5-methylsulfanylpyrimidine-4-carboxylic acid ethyl ester (2). The methylsulfanyl group’s electron-donating nature deactivates the pyrimidine ring, directing subsequent substitutions to position 4 or 5.

Reaction Conditions :

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester 2 undergoes alkaline hydrolysis using 2M NaOH in ethanol/water (1:1) at reflux, producing 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid (3). Acidification with HCl precipitates the carboxylic acid, which is isolated via filtration and dried under vacuum.

Characterization Data :

- $$^1$$H NMR (500 MHz, DMSO-$$d6$$): δ 8.72 (s, 1H, H-6), 3.45 (s, 3H, SCH$$3$$), 13.2 (br s, 1H, COOH).

- IR (KBr) : 1695 cm$$^{-1}$$ (C=O), 2550 cm$$^{-1}$$ (S-CH$$_3$$).

Conversion to Acyl Chloride Intermediate

The carboxylic acid 3 is treated with oxalyl chloride (2 equivalents) in dichloromethane (DCM) containing catalytic DMF at 0°C to room temperature. This generates 5-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride (4), a highly reactive intermediate used directly in the next step.

Optimization Notes :

- Excess oxalyl chloride ensures complete conversion, minimizing residual acid.

- Reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1).

Amide Bond Formation with 1-Phenylethylamine

Coupling Reaction

The acyl chloride 4 is reacted with 1-phenylethylamine (1.2 equivalents) in anhydrous THF under nitrogen. Triethylamine (2 equivalents) neutralizes HCl byproducts, driving the reaction to completion. After stirring at room temperature for 6 hours, the mixture is concentrated, and the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) to yield 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide (5).

Reaction Scheme :

$$

\text{4} + \text{NH}2\text{CH(CH}3\text{)Ph} \xrightarrow{\text{Et}_3\text{N, THF}} \text{5} + \text{HCl}

$$

Characterization Data :

- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 8.65 (s, 1H, H-6), 7.35–7.28 (m, 5H, Ph), 6.12 (br s, 1H, NH), 4.95 (quintet, 1H, CH(CH$$3$$)), 3.42 (s, 3H, SCH$$3$$), 1.52 (d, 3H, CH$$3$$).

- HRMS (ESI) : m/z calcd. for C$${14}$$H$${15}$$ClN$$_3$$OS [M+H]$$^+$$: 324.0624; found: 324.0628.

Alternative Synthetic Pathways and Comparative Analysis

Direct Amination of Pyrimidine Core

Patent CN102161660A discloses a method for introducing amide substituents via in situ generation of acyl chlorides from carboxylic acids. This aligns with the described route but substitutes thiazole intermediates with pyrimidine derivatives.

Use of Orotic Acid Derivatives

PMC7816197 demonstrates the conversion of orotic acid to acyl chlorides for amide synthesis. While applicable, this approach requires additional steps to install the methylsulfanyl and chloro groups, making it less efficient than the halogenated pyrimidine route.

Thiourea-Mediated Cyclization

A hypothetical route involves condensing thiourea with a β-keto ester bearing pre-installed methylsulfanyl and chloro groups. However, regiochemical control remains a challenge, favoring the described S$$_N$$Ar methodology.

Critical Evaluation of Reaction Parameters

Solvent and Temperature Effects

Substituent Electronic Effects

The electron-withdrawing carboxamide group at position 4 deactivates the pyrimidine ring, reducing reactivity at position 5. This necessitates careful timing in substitution sequences to avoid over-functionalization.

Scalability and Industrial Feasibility

The outlined method achieves a 65–70% overall yield from 2,4,5-trichloropyrimidine, with scalability limited by the cost of 1-phenylethylamine and chromatographic purification. Patent CN102161660A suggests alternatives such as telescoping steps to minimize isolation, which could enhance process efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like phenylethylamine.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Production of reduced derivatives of the compound.

Substitution: Introduction of various substituents on the pyrimidine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine: The compound's potential medicinal applications include its use as an inhibitor or modulator of specific enzymes or receptors. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a component in chemical processes. Its unique properties make it suitable for specialized applications.

Mechanism of Action

The mechanism by which 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrimidine-4-carboxamide scaffold is shared among several analogs, but differences in substituents critically influence molecular properties:

Table 1: Structural and Molecular Comparison

*Estimated based on structural reconstruction.

- Position 2 Substituents: Methylsulfanyl (SMe): Moderately lipophilic, prone to oxidation to sulfoxide/sulfone, influencing metabolic stability . (4-Fluorobenzyl)sulfonyl: Polar sulfonyl group improves solubility but may reduce passive diffusion .

Carboxamide N-Substituents :

- 1-Phenylethyl : Aromatic and hydrophobic, likely enhancing binding to hydrophobic protein pockets.

- Thiadiazole/Piperidine-sulfonyl phenyl : Introduce hydrogen-bonding or ionic interactions, improving target selectivity .

Biological Activity

5-Chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H14ClN3O2S

- Molecular Weight : 295.79 g/mol

- CAS Number : 327064-08-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Preliminary studies suggest that this compound may exhibit:

- Antiproliferative Activity : Research indicates that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, structural modifications have been shown to enhance activity against HeLa and MCF-7 cells, with some derivatives demonstrating GI50 values in the low micromolar range .

- Tubulin Inhibition : Similar compounds have been identified as potent inhibitors of tubulin assembly, impacting microtubule dynamics and leading to mitotic delay and cell death . This suggests that this compound may share this mechanism.

- Kinase Inhibition : The compound could potentially inhibit specific kinases involved in cancer progression, similar to other pyrimidine derivatives that target c-Met protein kinase .

Biological Activity Data

A summary of biological activity data related to this compound is presented in the following table:

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In a study evaluating the antiproliferative effects against various cancer cell lines, compounds structurally related to this pyrimidine derivative showed significant tumor size reduction in mouse models without adverse side effects . This suggests promising applications in oncology.

- Mechanistic Insights : Molecular modeling studies indicate that modifications at certain positions on the pyrimidine scaffold can enhance binding affinity to target proteins involved in cancer progression, supporting further exploration of structure-activity relationships (SAR) for optimizing therapeutic efficacy .

Q & A

Q. What are the critical parameters for optimizing the synthesis yield of 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide?

The synthesis involves multi-step reactions, including condensation of pyrimidine precursors and functional group substitutions. Key parameters include:

- Temperature : Optimal range of 60–80°C for sulfanyl group introduction to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction efficiency by stabilizing intermediates .

- Reagent stoichiometry : Controlled use of sodium hydride for deprotonation ensures proper activation of thiol groups . Yield optimization requires iterative Design of Experiments (DOE) to balance these factors .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Orthogonal analytical methods are essential:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfanyl at C2, phenylethyl group at N) .

- HPLC : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~402.1 g/mol) .

Q. How do substituents like methylsulfanyl and phenylethyl influence the compound’s physicochemical properties?

- Methylsulfanyl (C2) : Enhances lipophilicity (logP ~3.2), improving membrane permeability .

- Phenylethyl (N-substituent) : Introduces steric bulk, potentially affecting binding to hydrophobic enzyme pockets . Computational tools like MarvinSketch can predict solubility and pKa shifts due to these groups .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems for this compound?

Contradictions often arise from assay-specific conditions (e.g., pH, redox states). Strategies include:

- Target validation : Use CRISPR-edited cell lines to isolate specific enzyme interactions (e.g., kinase inhibition) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to confirm target engagement .

- Metabolomic profiling : Identify off-target effects via LC-MS-based metabolite tracing .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies on this pyrimidine scaffold?

SAR requires systematic substitution:

- C2 modifications : Replace methylsulfanyl with ethylsulfanyl or sulfonyl groups to modulate electron-withdrawing effects .

- N-substituent diversity : Test alkyl vs. aryl groups (e.g., benzyl vs. phenylethyl) to probe steric tolerance .

- High-throughput screening : Use fragment-based libraries to identify synergistic substituents . Data should be analyzed via QSAR models (e.g., CoMFA) to predict activity cliffs .

Q. How can researchers validate the proposed mechanism of action involving kinase inhibition?

- Enzymatic assays : Measure IC50 against recombinant kinases (e.g., EGFR, JAK2) using ADP-Glo™ kits .

- X-ray crystallography : Co-crystallize the compound with target kinases to resolve binding modes (e.g., ATP-pocket occupancy) .

- Phosphoproteomics : SILAC-based workflows quantify downstream phosphorylation changes in treated cells .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and oxidative (H2O2) conditions .

- LC-MS/MS stability assays : Monitor degradation products (e.g., hydrolysis of carboxamide to carboxylic acid) .

- Plasma stability : Incubate with human plasma and quantify parent compound loss over 24 hours .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in DMSO vs. aqueous buffers?

Discrepancies arise from DMSO’s solubilizing effects masking true aqueous solubility. Mitigation steps:

- Dynamic light scattering (DLS) : Detect aggregation in PBS at 37°C .

- Equilibrium solubility : Shake-flask method with HPLC quantification after 24-hour incubation .

Methodological Recommendations

Q. What in silico tools are most effective for predicting metabolic pathways of this compound?

Q. How can crystallographic data improve derivatization strategies for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.